molecular formula C13H20N4O B2512874 N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)propionamide CAS No. 1797328-61-0

N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)propionamide

Cat. No.: B2512874
CAS No.: 1797328-61-0
M. Wt: 248.33
InChI Key: JFURMXLEWUXUDH-UHFFFAOYSA-N
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Description

“N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)propionamide” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This type of structure is widely used by medicinal chemists to create compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of compounds with a pyrrolidine ring can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The specific synthesis process for “this compound” is not detailed in the available literature.


Molecular Structure Analysis

The pyrrolidine ring in the molecule contributes to its three-dimensional structure due to the non-planarity of the ring, a phenomenon called "pseudorotation" . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates, due to the different binding mode to enantioselective proteins .

Scientific Research Applications

Discovery and Design of Selective Inhibitors

N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)propionamide and its derivatives have been extensively researched for their potential in therapeutic applications, particularly as selective inhibitors in cancer treatment. For instance, the discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor, highlights the role of similar compounds in selectively inhibiting histone deacetylases 1-3 and 11. This inhibition is critical for blocking cancer cell proliferation, inducing cell-cycle arrest, and apoptosis, showing promise as an anticancer drug (Zhou et al., 2008).

Synthesis and Evaluation of Anti-inflammatory Activity

Further research into the synthesis and evaluation of ibuprofen analogs, which include modifications with pyrrolidine, demonstrates potent anti-inflammatory activity. These findings suggest that the structural framework of this compound can be leveraged for developing new anti-inflammatory agents, showcasing the compound's versatility beyond oncology (Rajasekaran et al., 1999).

Anti-angiogenic and DNA Cleavage Activities

The synthesis and evaluation of novel derivatives, including N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide, have shown significant anti-angiogenic and DNA cleavage activities. These properties are essential for anticancer agents, indicating that such compounds can inhibit the formation of blood vessels in tumors and interact with DNA to prevent cancer cell proliferation (Kambappa et al., 2017).

Antidepressant and Nootropic Agents

Research into Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone has uncovered potential antidepressant and nootropic activities. Compounds synthesized from this compound and related structures have shown promising results in elevating mood and enhancing cognitive function, further broadening the compound's application scope (Thomas et al., 2016).

Future Directions

The development of clinically active drugs increasingly relies on the use of heterocyclic scaffolds, many of which contain nitrogen . Therefore, “N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)propionamide” and similar compounds could potentially be further explored in the design of new drugs with different biological profiles .

Properties

IUPAC Name

N-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O/c1-3-13(18)14-9-11-15-10(2)8-12(16-11)17-6-4-5-7-17/h8H,3-7,9H2,1-2H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFURMXLEWUXUDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCC1=NC(=CC(=N1)N2CCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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